Saegusa–Ito Cyclisation Efficiency
The Saegusa–Ito cyclisation has been demonstrated as an effective method for synthesizing difluorinated cyclohexenones, including 2,6-difluoro-3-hydroxycyclohex-2-en-1-one, from their silylenol ether precursors. While the reported yields are moderate to good, this method provides a clear benchmark for the synthesis of this specific difluorination pattern [1]. In comparison, the synthesis of the related 4,6-difluorocyclohex-2-en-1-one via an organocatalytic Robinson annulation sequence was achieved in yields of up to 83% [2]. This cross-study comparison highlights that the synthetic accessibility, and thus the procurement cost and lead time, of different difluorinated cyclohexenone regioisomers can vary significantly based on the chosen synthetic route and substitution pattern.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Moderate to good yield (exact value not specified in source) |
| Comparator Or Baseline | 4,6-Difluorocyclohex-2-en-1-one: 83% yield |
| Quantified Difference | N/A (yield range comparison) |
| Conditions | Target: Saegusa–Ito cyclisation of difluorinated silylenol ether; Comparator: Organocatalytic Robinson annulation |
Why This Matters
Synthetic yield directly impacts the cost of goods and the feasibility of producing this compound at scale for research or industrial applications, making it a critical procurement consideration.
- [1] Percy, J. M., McCarter, A. W., Sewell, A. L., Sloan, N., Kennedy, A. R., & Hirst, D. J. (2015). Developing the Saegusa–Ito Cyclisation for the Synthesis of Difluorinated Cyclohexenones. Chemistry – A European Journal, 21(52), 19119-19127. View Source
- [2] Huang, X., Zhao, W., Zhang, X., Liu, M., & Vasconcelos, S. N. S. (2018). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. Molecules, 23(9), 2251. View Source
